

# Vapor-Liquid Equilibrium of the Water-Methanol System: A Technical Guide

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## **Executive Summary**

The separation and purification of solvents are critical processes in research, development, and manufacturing within the pharmaceutical and chemical industries. A thorough understanding of the vapor-liquid equilibrium (VLE) of solvent mixtures is fundamental to designing and optimizing distillation processes. This technical guide addresses the specific question of whether water and methanol form an azeotrope and provides a comprehensive overview of their VLE behavior.

Contrary to some other common alcohol-water mixtures, water and methanol do not form an azeotrope.[1] Their mixture exhibits near-ideal behavior, meaning their separation by conventional distillation is straightforward across the entire composition range. This guide presents the VLE data for the water-methanol system, details the experimental methodologies for obtaining such data, and provides visual representations of the underlying principles and workflows.

## Vapor-Liquid Equilibrium (VLE) of the Water-Methanol System

An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.[2][3] This occurs when the vapor phase has the same composition as the liquid



phase at a specific boiling point. The water-methanol system does not exhibit this behavior. The vapor phase is always richer in the more volatile component, methanol, than the liquid phase, except at the trivial points of pure water and pure methanol.

The VLE data for the water-methanol system at atmospheric pressure (1.0 atm or 101.325 kPa) is well-established.[4][5][6][7] The following table summarizes this data, illustrating the relationship between the liquid-phase mole fraction of methanol (xmethanol), the vapor-phase mole fraction of methanol (ymethanol), and the boiling temperature of the mixture.

Table 1: Vapor-Liquid Equilibrium Data for Methanol-Water at 1.0 atm[4][6]

Temperature (°C)	Mole Fraction Methanol in Liquid (xmethanol)	Mole Fraction Methanol in Vapor (ymethanol)
100.0	0.0	0.0
98.4	0.012	0.068
96.9	0.020	0.121
92.2	0.053	0.275
90.0	0.074	0.356
86.9	0.108	0.440
83.4	0.164	0.537
79.1	0.268	0.648
75.3	0.402	0.734
73.2	0.502	0.785
70.9	0.624	0.835
68.1	0.790	0.910
65.7	0.938	0.971
65.0	1.0	1.0



Data sourced from the compilation by Gmehling, J. and Onken, U. 1977. Vapor-Liquid Equilibrium Data Collection.[5][6][7]

# Experimental Determination of Vapor-Liquid Equilibrium

VLE data is determined experimentally using various methods and apparatuses designed to allow a liquid mixture to reach equilibrium with its vapor phase at a controlled temperature and pressure.[8]

#### 2.1. Common Experimental Apparatus

- Ebulliometer: A Swietoslawski-type ebulliometer is frequently used for isobaric VLE
  measurements.[9] In this dynamic method, the liquid mixture is boiled at a constant pressure,
  and the boiling temperature is precisely measured. Once the system reaches a steady state,
  samples of the liquid and condensed vapor phases are collected for compositional analysis,
  typically by gas chromatography or refractive index measurement.[9]
- Static Equilibrium Cell: This method involves charging a known composition of the liquid mixture into a thermostated and pressure-controlled cell.[9][10] The mixture is agitated until equilibrium is established between the liquid and vapor phases. Very small samples are then withdrawn from each phase using specialized samplers, such as rapid on-line sampler-injectors (ROLSIs), and analyzed.[10] This technique is particularly useful for a wide range of temperatures and pressures.[9]

#### 2.2. General Experimental Protocol (Dynamic Method)

- Preparation of Mixtures: A series of binary mixtures of water and methanol with known compositions are prepared by mass.
- Apparatus Setup: The ebulliometer is charged with a prepared mixture. The system is connected to a pressure controller to maintain a constant pressure (e.g., 101.325 kPa).
- Heating and Equilibration: The mixture is heated to its boiling point. The system is allowed to
  operate until a stable boiling temperature and a constant rate of condensate return are
  achieved, indicating that the liquid and vapor phases are in equilibrium.

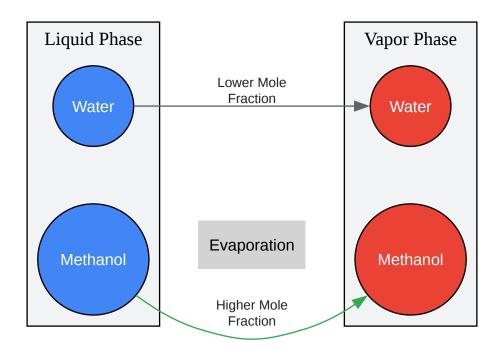


- Sampling: Once equilibrium is reached, samples of the boiling liquid and the condensed vapor are carefully collected.
- Compositional Analysis: The mole fractions of methanol and water in both the liquid and vapor samples are determined using an appropriate analytical technique, such as gas chromatography (GC) or densitometry.
- Data Correlation: The experimental data are often correlated with thermodynamic models like NRTL or UNIQUAC to ensure thermodynamic consistency and to allow for interpolation and extrapolation.[11][12]

## **Visualizations**

#### 3.1. Logical Relationship in a Non-Azeotropic Mixture

The following diagram illustrates the fundamental principle of separating a non-azeotropic mixture like water and methanol through distillation. The composition of the vapor phase is always different from the liquid phase from which it evaporates.



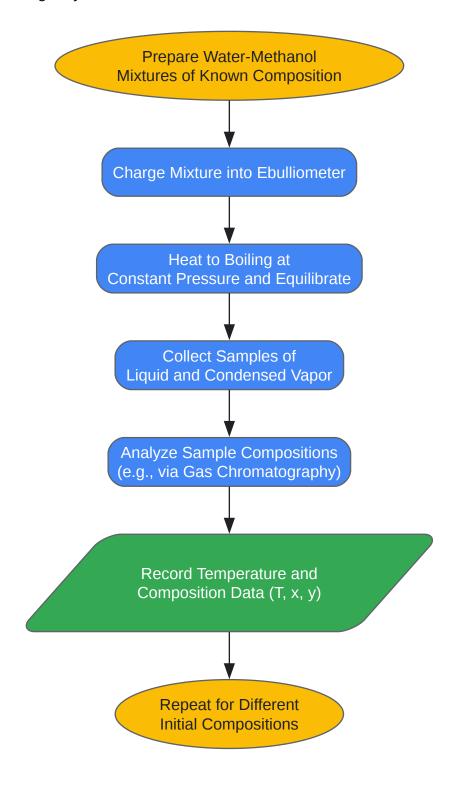
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Vapor-liquid composition relationship for water-methanol.



#### 3.2. Experimental Workflow for VLE Determination

The diagram below outlines the key steps in the experimental determination of vapor-liquid equilibrium data using a dynamic method.



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